molecular formula C31H35BF4N2O2RuS B14790337 (2-Amino-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrafluoroborate

(2-Amino-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrafluoroborate

Cat. No.: B14790337
M. Wt: 687.6 g/mol
InChI Key: BMEOXNQRLZPIDE-UHFFFAOYSA-N
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Description

The compound (2-Amino-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrafluoroborate is a complex organometallic compound that includes ruthenium as a central metal ion. This compound is known for its applications in catalysis, particularly in asymmetric transfer hydrogenation reactions. The presence of ruthenium and the specific ligands attached to it make this compound highly effective in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the coordination of ruthenium with the ligands (2-Amino-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide and 1-methyl-4-propan-2-ylbenzene. The reaction conditions often include the use of solvents like dichloromethane or toluene, and the process is carried out under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the coordination process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is then purified using techniques like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include hydrogen gas for hydrogenation reactions, oxidizing agents like oxygen or peroxides for oxidation reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and efficiency .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, in hydrogenation reactions, the major products are often reduced organic compounds, while in oxidation reactions, oxidized products are obtained .

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which this compound exerts its effects involves the coordination of the ruthenium center with the ligands, which facilitates various catalytic processes. The molecular targets and pathways involved include the activation of hydrogen molecules in hydrogenation reactions and the transfer of electrons in oxidation-reduction reactions. The specific arrangement of ligands around the ruthenium center plays a crucial role in determining the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • (2-Amino-1,2-diphenylethyl)-(pentafluorophenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);chloride
  • (2-Amino-1,2-diphenylethyl)-(trifluoromethylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);chloride

Uniqueness

The uniqueness of (2-Amino-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrafluoroborate lies in its specific ligand arrangement, which provides distinct catalytic properties. Compared to similar compounds, it offers higher selectivity and efficiency in certain catalytic reactions, making it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C31H35BF4N2O2RuS

Molecular Weight

687.6 g/mol

IUPAC Name

(2-amino-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrafluoroborate

InChI

InChI=1S/C21H21N2O2S.C10H14.BF4.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;2-1(3,4)5;/h2-15,20-21H,22H2,1H3;4-8H,1-3H3;;/q-1;;-1;+2

InChI Key

BMEOXNQRLZPIDE-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.[Ru+2]

Origin of Product

United States

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